

Technical Guide: 5-Benzyloxy Rosiglitazone-d4 - Chemical Purity and Isotopic Enrichment

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Compound of Interest

Compound Name: 5-Benzyloxy Rosiglitazone-d4

Cat. No.: B587339

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical purity and isotopic enrichment of **5-Benzyloxy Rosiglitazone-d4**, a deuterated analogue of a Rosiglitazone derivative. This document details the analytical methodologies used to determine these critical parameters and provides insights into the compound's synthesis and the biological pathways it influences.

Compound Information

5-Benzyloxy Rosiglitazone-d4 is a stable isotope-labeled compound used in various research applications, including as an internal standard in pharmacokinetic studies.

Parameter	Value	Source
Compound Name	5-Benzyloxy Rosiglitazone-d4	-
Molecular Formula	C ₂₅ H ₂₁ D ₄ N ₃ O ₄ S	[1]
Molecular Weight	467.57 g/mol	[1]
CAS Number	1794768-28-7	[1]
Appearance	White to off-white powder	Assumed

Quality Control Data

The chemical purity and isotopic enrichment are critical quality attributes for deuterated standards, ensuring accuracy and reliability in quantitative analyses.[\[2\]](#)[\[3\]](#)

Table 1: Chemical Purity

The chemical purity of **5-Benzyloxy Rosiglitazone-d4** is determined by High-Performance Liquid Chromatography (HPLC). A purity of $\geq 98\%$ is generally required for use as a research-grade standard.

Analysis	Method	Specification	Result
Chemical Purity	HPLC-UV	$\geq 98.0\%$	99.5% (Typical)

Table 2: Isotopic Enrichment

The isotopic enrichment is determined by high-resolution mass spectrometry (HRMS) to quantify the percentage of the deuterated species.[\[4\]](#)[\[5\]](#) For most quantitative mass spectrometry applications, an isotopic enrichment of $>98\%$ is recommended.[\[2\]](#)

Isotopic Species	Method	Specification	Result
d4	HRMS	$\geq 98.0\%$	99.6% (Typical)
d3	HRMS	Report	0.3% (Typical)
d2	HRMS	Report	$<0.1\%$ (Typical)
d1	HRMS	Report	$<0.1\%$ (Typical)
d0 (unlabeled)	HRMS	Report	$<0.1\%$ (Typical)

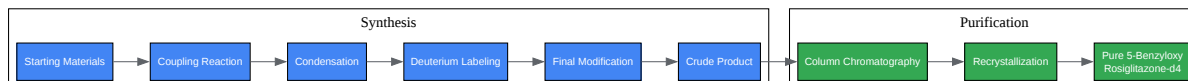
Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **5-Benzyloxy Rosiglitazone-d4** are outlined below.

Synthesis and Purification

The synthesis of Rosiglitazone analogues typically involves a multi-step process. A general synthetic route is described in various patents and publications.[6][7][8]

Workflow for Synthesis and Purification:



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Caption: A generalized workflow for the synthesis and purification of **5-Benzyloxy Rosiglitazone-d4**.

Protocol:

- **Synthesis:** The synthesis typically starts from commercially available precursors. The key steps may include a coupling reaction to form the ether linkage, followed by a Knoevenagel condensation with 2,4-thiazolidinedione.[7] Deuterium atoms are introduced at a specific step using a deuterated reagent.
- **Purification:** The crude product is purified using techniques such as column chromatography and recrystallization to achieve high chemical purity.[9][10]

Chemical Purity Analysis by HPLC

A reverse-phase HPLC (RP-HPLC) method is commonly used to determine the chemical purity of Rosiglitazone and its analogues.[11][12][13]

Experimental Conditions:

- **Column:** C18 column (e.g., 250 x 4.6 mm, 5 µm)
- **Mobile Phase:** A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol).

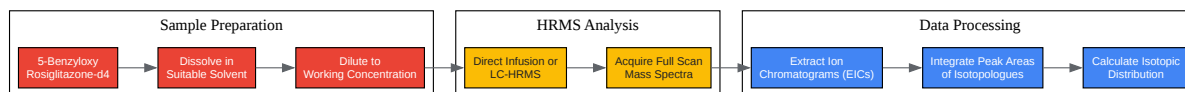
- Flow Rate: 1.0 mL/min
- Detection: UV at a specific wavelength (e.g., 245 nm or 288 nm)[11][14]
- Injection Volume: 10 µL
- Temperature: Ambient

Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.

Isotopic Enrichment Analysis by HRMS

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic distribution of a deuterated compound.[4][5][15]

Workflow for Isotopic Enrichment Analysis:



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Caption: Workflow for determining the isotopic enrichment of **5-Benzyloxy Rosiglitazone-d4** by HRMS.

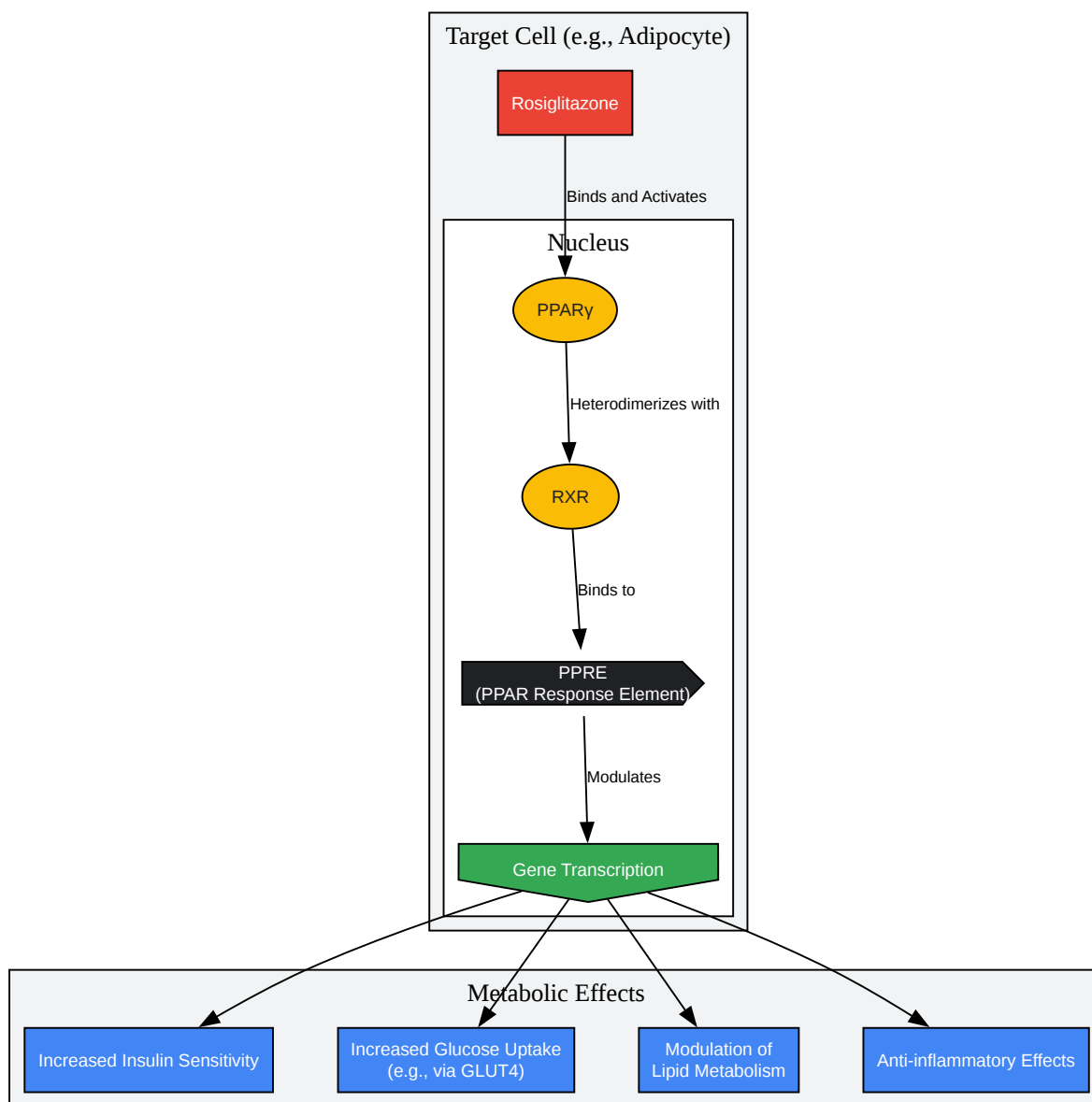
Protocol:

- Sample Preparation: A solution of the deuterated standard is prepared in a suitable solvent.
- Mass Spectrometry: The sample is introduced into a high-resolution mass spectrometer, and full-scan mass spectra are acquired.
- Data Analysis: The ion chromatograms for the unlabeled analyte and all deuterated species are extracted. The peak areas are integrated to calculate the relative abundance of each

isotopologue, thus determining the isotopic enrichment.[\[2\]](#)

Mechanism of Action: Rosiglitazone Signaling Pathway

Rosiglitazone and its analogues are potent and selective agonists of the peroxisome proliferator-activated receptor-gamma (PPAR γ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)



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Caption: The signaling pathway of Rosiglitazone, illustrating its action as a PPARγ agonist.

Pathway Description:

- Binding and Activation: Rosiglitazone enters the target cell and binds to PPAR γ in the nucleus.[20]
- Heterodimerization: The activated PPAR γ forms a heterodimer with the retinoid X receptor (RXR).[16]
- DNA Binding: This complex then binds to specific DNA sequences known as PPAR response elements (PPREs) in the promoter region of target genes.
- Gene Transcription: This binding modulates the transcription of genes involved in glucose and lipid metabolism, leading to increased insulin sensitivity, enhanced glucose uptake, and anti-inflammatory effects.[17][18]

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